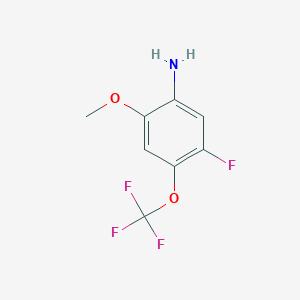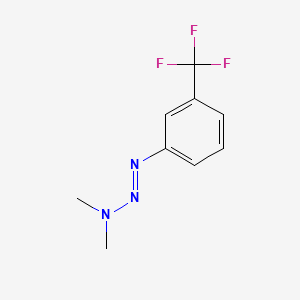
Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is a chemical compound with the molecular formula C9H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired triazene compound. The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline, dimethylamine, nitrous acid.
Reaction Conditions: Controlled temperature (usually around 0-5°C) and pH.
Procedure: The aniline derivative is diazotized using nitrous acid, followed by the addition of dimethylamine to form the triazene compound.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The triazene group can undergo cleavage to release nitrogen gas, which can drive further chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
Uniqueness
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is unique due to the presence of both the trifluoromethyl and triazene groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
402-38-0 |
|---|---|
Fórmula molecular |
C9H10F3N3 |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
N-methyl-N-[[3-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
Clave InChI |
LYDULXUBCSVHIU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
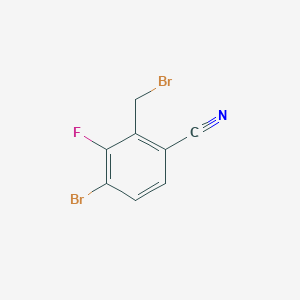
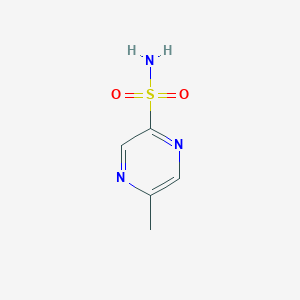
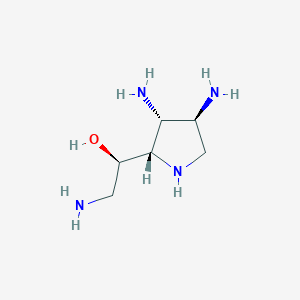
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
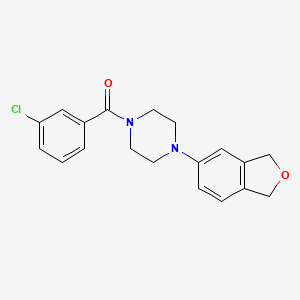
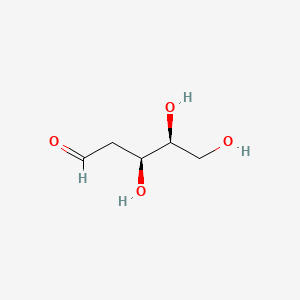
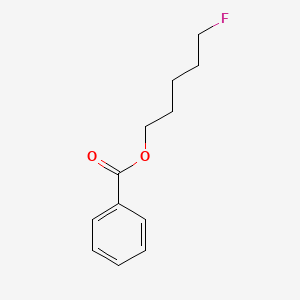
![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
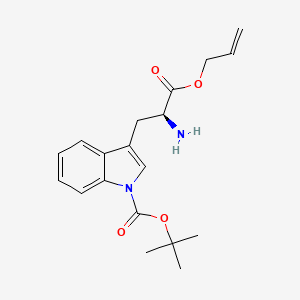

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
